N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide
CAS No.: 1016767-16-0
Cat. No.: VC2840593
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016767-16-0 |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide |
| Standard InChI | InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14) |
| Standard InChI Key | DSKSSIOZPZAOAZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC(=CC=C2)C(=NO)N |
| Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)C(=NO)N |
Introduction
N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide is a complex organic compound that belongs to the class of carboximidamides, derivatives of carboxylic acids where the hydroxyl group is replaced by an imine group. This compound is characterized by its unique structural features, including a hydroxyl group attached to a carboximidamide structure and a morpholine ring, which contribute to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide typically involves the reaction of 3-(morpholin-4-ylmethyl)benzenecarboximidamide with hydroxylamine. This reaction requires controlled conditions, including temperature and pH levels, to optimize yield and purity.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural complexity and biological relevance. The hydroxyl group enhances binding affinity, while the morpholine ring influences biological activity, making it suitable for therapeutic applications.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, potentially making this compound suitable for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume